

# Application Notes and Protocols for In Vivo Testing of AN2718 (Crisaborole)

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## Compound of Interest

Compound Name: **AN2718**

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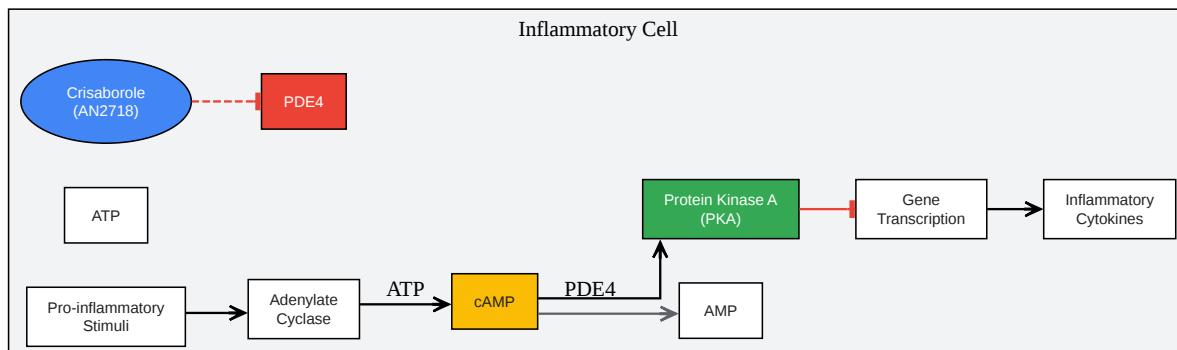
## Introduction

**AN2718**, also known as crisaborole, is a novel boron-based small molecule. It is a phosphodiesterase 4 (PDE4) inhibitor approved for the topical treatment of mild-to-moderate atopic dermatitis (AD).<sup>[1][2][3][4]</sup> Beyond its anti-inflammatory effects, **AN2718** also exhibits antifungal properties through the inhibition of leucyl-tRNA synthetase.<sup>[5]</sup> These dual actions make it a compound of interest for various dermatological conditions. This document provides detailed application notes and protocols for establishing and utilizing relevant animal models for the in vivo evaluation of **AN2718**'s efficacy and pharmacokinetics.

## Mechanism of Action

### Anti-Inflammatory Pathway

Crisaborole exerts its anti-inflammatory effects by selectively inhibiting PDE4.<sup>[3][6]</sup> PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, crisaborole increases intracellular cAMP levels.<sup>[3][6]</sup> Elevated cAMP activates Protein Kinase A (PKA), which in turn modulates the transcription of various genes, leading to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- $\alpha$ ), interleukins (IL-2, IL-4, IL-5), and interferon-gamma (IFN- $\gamma$ ).<sup>[6][7]</sup> This ultimately dampens the inflammatory response characteristic of atopic dermatitis.<sup>[6]</sup>

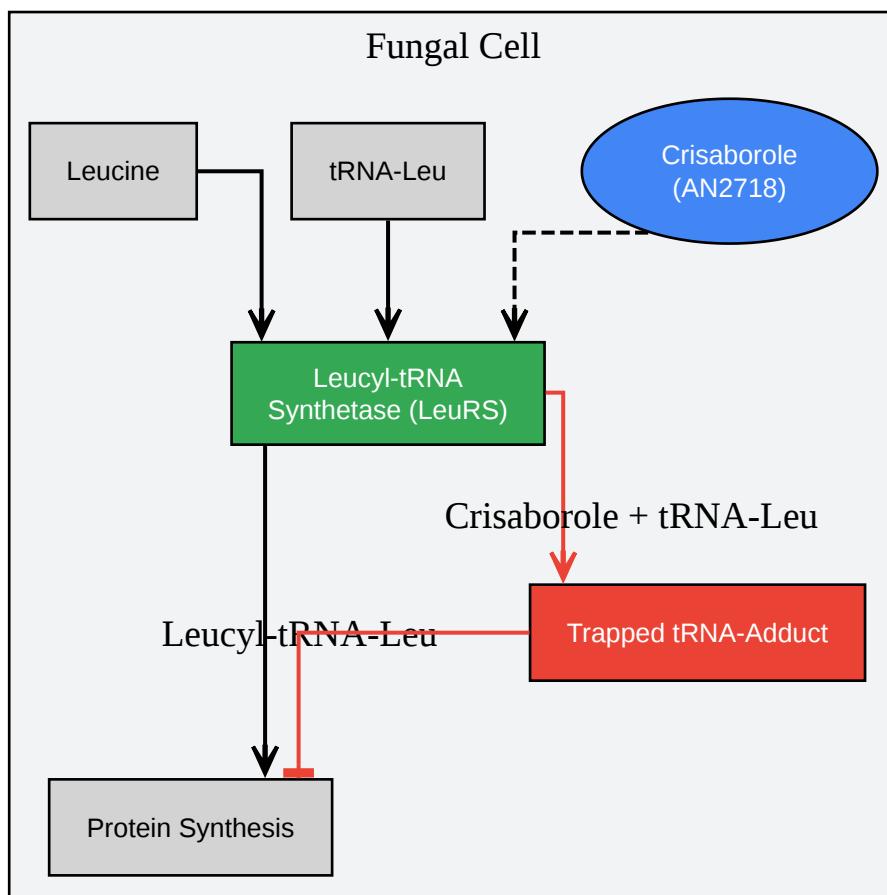


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**Figure 1:** Crisaborole's PDE4 Inhibition Pathway.

## Antifungal Pathway

**AN2718**'s antifungal activity stems from its ability to inhibit fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.<sup>[5]</sup> The boron atom in crisaborole is key to this mechanism. It forms a stable adduct with the ribose diol of the terminal adenosine of tRNA<sub>Leu</sub> within the editing site of the LeuRS enzyme. This trapping of the tRNA in the editing site effectively blocks the catalytic cycle of the enzyme, leading to the cessation of protein synthesis and subsequent fungal cell death.<sup>[5][8]</sup>



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**Figure 2: AN2718's LeuRS Inhibition Pathway.**

## Animal Models for Efficacy Testing

Several murine models that recapitulate key features of human atopic dermatitis are suitable for evaluating the efficacy of topically applied **AN2718**.

## Hapten-Induced Atopic Dermatitis Models

These models utilize haptens like oxazolone (OXA) or 2,4-dinitrochlorobenzene (DNCB) to induce a biphasic inflammatory response that mimics AD.[9][10][11]

### a) Oxazolone (OXA)-Induced Dermatitis Model

This is a widely used model that induces a Th2-dominant inflammatory response, a hallmark of AD.[11][12]

- Experimental Protocol:
  - Animals: BALB/c or NC/Nga mice are commonly used.[13][14]
  - Sensitization (Day 0): Shave the abdominal skin of the mice. Apply a solution of 0.3% oxazolone in a vehicle of 80% acetone and 20% olive oil to the shaved area.[14]
  - Challenge (Starting Day 5): Apply a 0.1% oxazolone solution to the dorsal side of one ear every other day for a total of four challenges.[10][11][14] The contralateral ear can serve as a vehicle control.
  - Treatment: Begin topical application of **AN2718** ointment (e.g., 2%) or vehicle control to the challenged ear daily, starting from the first challenge day.
  - Endpoint Measurement:
    - Ear Thickness: Measure ear thickness daily using a digital caliper.
    - Clinical Score: Score the severity of erythema, edema, and scaling on a defined scale (e.g., 0-3 for each parameter).
    - Histology: At the end of the study, collect ear tissue for H&E staining to assess epidermal thickness and inflammatory cell infiltration.
    - Cytokine Analysis: Homogenize ear tissue to measure levels of key cytokines (e.g., IL-4, IL-13, TNF- $\alpha$ ) by ELISA or qPCR.
    - Serum IgE: Collect blood at baseline and at the end of the study to measure total serum IgE levels.

#### b) 2,4-Dinitrochlorobenzene (DNCB)-Induced Dermatitis Model

This model also effectively induces AD-like skin lesions.[2][9]

- Experimental Protocol:
  - Animals: BALB/c mice are a suitable strain.[9]

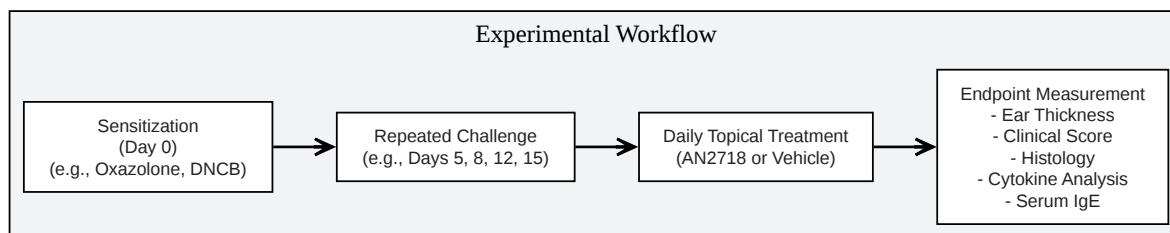
- Sensitization: Apply a DNCB solution (e.g., 1% in acetone/olive oil) to the shaved dorsal skin.
- Challenge: After 5-7 days, repeatedly apply a lower concentration of DNCB (e.g., 0.2%) to the ears to elicit a chronic inflammatory response.
- Treatment and Endpoint Measurement: Follow the same procedures as described for the oxazolone model.

## Calcipotriol (MC903)-Induced Atopic Dermatitis Model

Topical application of the vitamin D3 analog, MC903, induces a thymic stromal lymphopoietin (TSLP)-dependent atopic-like dermatitis.

- Experimental Protocol:
  - Animals: C57BL/6 or BALB/c mice.
  - Induction: Apply a solution of MC903 (e.g., 1 nmol in ethanol) to the ear daily for 8-14 days.[15]
  - Treatment: Administer topical **AN2718** or vehicle daily.
  - Endpoint Measurement: Assess ear thickness, clinical scores, histology, and scratching behavior (by video recording and counting bouts of scratching).[1][15][16]

## Experimental Workflow for Atopic Dermatitis Models



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**Figure 3:** General Workflow for Hapten-Induced AD Models.

## Pharmacokinetic Studies

Minipigs are a suitable non-rodent species for dermal pharmacokinetic studies due to the similarities between their skin and human skin.[17][18]

### Minipig Dermal Pharmacokinetic Study

- Experimental Protocol:
  - Animals: Yucatan or Göttingen minipigs.
  - Dosing: Demarcate specific areas on the back of the minipigs. Apply a known amount of **AN2718** ointment (e.g., 2%) to the demarcated areas. The application sites can be unabraded or abraded to mimic compromised skin in AD.[17]
  - Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) post-application.
  - Sample Analysis: Process blood samples to plasma and analyze for concentrations of **AN2718** and its major metabolites using a validated LC-MS/MS method.
  - Pharmacokinetic Parameters: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). [19]

## Data Presentation

### Table 1: Efficacy of Crisaborole in a Murine Atopic Dermatitis Model

Parameter	Vehicle Control	Crisaborole (2%)	P-value
Change in Ear Thickness (mm)	0.15 ± 0.03	0.08 ± 0.02	<0.05
Clinical Score (Erythema + Scaling)	4.5 ± 0.5	2.1 ± 0.4	<0.01
Epidermal Thickness (μm)	120 ± 15	65 ± 10	<0.01
Neutrophil Infiltration (cells/field)	25 ± 4	10 ± 2	<0.01
Serum IgE (ng/mL)	1500 ± 250	800 ± 150	<0.05

Data are presented as mean ± SEM and are representative of typical findings.

**Table 2: Pharmacokinetic Parameters of Crisaborole (2% Ointment) in Minipigs**

Parameter	Unabraded Skin	Abraded Skin
Cmax (ng/mL)	15 ± 4	25 ± 6
Tmax (hours)	4	2
AUC (0-24h) (ng*h/mL)	150 ± 30	250 ± 45
Bioavailability (%)	~3.6	~3.7

Data are based on previously reported studies.[\[17\]](#)

## Conclusion

The described animal models provide robust platforms for the preclinical evaluation of **AN2718** (crisaborole). The hapten-induced and MC903-induced dermatitis models in mice are well-suited for demonstrating the anti-inflammatory efficacy of **AN2718**, while the minipig model is valuable for assessing its dermal pharmacokinetic profile. Consistent application of these

detailed protocols will ensure the generation of reliable and reproducible data, facilitating the continued development and characterization of this important therapeutic agent.

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